2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
The compound “2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), a fluorophenyl group (a phenyl ring with a fluorine atom), and a methyl group (-CH3) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, fluorophenyl group, carboxylic acid group, and methyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxylic acid group could participate in acid-base reactions, and the triazole ring might be involved in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Triazole derivatives, including 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, are a class of five-membered heterocyclic compounds recognized for their significant potential in drug development due to their diverse biological activities. These compounds can exhibit a wide range of pharmacological properties such as anti-inflammatory, antimicrobial, antitumoral, and antiviral effects. The ongoing research and patents on triazole derivatives emphasize their importance in the pharmaceutical industry, highlighting their role in developing new therapeutic agents (Ferreira et al., 2013).
Advances in Synthesis Techniques
The synthesis of triazole derivatives, including this compound, has been a subject of considerable interest, given their relevance in creating new molecules with potential therapeutic applications. Techniques such as the Huisgen cycloaddition (click chemistry) have been pivotal in developing regioselective and eco-friendly methods for constructing triazole compounds. These advances not only facilitate the production of triazole-based drugs but also align with green chemistry principles, offering energy-efficient and sustainable pathways for synthesizing these important heterocycles (de Souza et al., 2019).
Triazole Derivatives as Corrosion Inhibitors
Besides their pharmaceutical applications, triazole derivatives have found utility as corrosion inhibitors for various metals and alloys. The structural versatility of triazoles, particularly their ability to form stable complexes with metal ions, makes them effective in protecting metal surfaces against corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical. The development of 1,4-disubstituted 1,2,3-triazole compounds through regioselective synthesis offers a promising route to non-toxic, environmentally friendly corrosion inhibitors (Hrimla et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRVIJNGPBZBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-46-2 |
Source
|
Record name | 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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